1-Chloro-6-methylisoquinolin-5-amine
Overview
Description
1-Chloro-6-methylisoquinolin-5-amine is a heterocyclic compound with the molecular formula C10H9ClN2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-Chloro-6-methylisoquinolin-5-amine typically involves multi-step reactions. One common method includes the following steps :
Oxidation: 3-chlorobenzenecarboperoxoic acid is reacted with dichloromethane at 0°C for 4 hours.
Chlorination: Trichlorophosphate is used in 1,2-dichloroethane at 70°C for 3 hours.
Reduction: Tin (II) chloride in ethanol and dichloromethane at 70°C for 16 hours.
Industrial production methods often involve similar steps but are optimized for larger scales and higher yields. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
1-Chloro-6-methylisoquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include trichlorophosphate, tin (II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-6-methylisoquinolin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methylisoquinolin-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Chloro-6-methylisoquinolin-5-amine can be compared with other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Lacks the methyl group, leading to different reactivity and applications.
6-Methylisoquinoline: Lacks the chlorine atom, affecting its chemical properties and uses.
5-Aminoisoquinoline: Has an amino group at a different position, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1-chloro-6-methylisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPNXRQQKNCLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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